molecular formula C17H17N3O3S2 B12172250 Ethyl (2-{[3-(1,3-benzothiazol-2-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate

Ethyl (2-{[3-(1,3-benzothiazol-2-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B12172250
M. Wt: 375.5 g/mol
InChI Key: STPDLNZCYYKAMI-UHFFFAOYSA-N
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Description

Ethyl (2-{[3-(1,3-benzothiazol-2-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that features both benzothiazole and thiazole rings. These heterocyclic structures are known for their diverse biological activities and are commonly found in various pharmacologically active molecules .

Preparation Methods

The synthesis of Ethyl (2-{[3-(1,3-benzothiazol-2-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate typically involves multi-step reactions. The process begins with the formation of the benzothiazole ring, followed by the introduction of the thiazole ring. Common reagents include sulfur, nitrogen sources, and various organic solvents. Industrial production methods often employ catalytic processes to enhance yield and purity .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Scientific Research Applications

Ethyl (2-{[3-(1,3-benzothiazol-2-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals.

    Industry: Utilized in the production of dyes and biocides.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The benzothiazole and thiazole rings play a crucial role in binding to these targets, thereby modulating various biochemical pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Ethyl (2-{[3-(1,3-benzothiazol-2-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate is unique due to its dual-ring structure, which imparts a wide range of biological activities. Similar compounds include:

    Sulfathiazole: Known for its antimicrobial properties.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal agent.

This compound stands out due to its versatility and potential for various applications in scientific research and industry.

Biological Activity

Ethyl (2-{[3-(1,3-benzothiazol-2-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate, identified by its CAS number 1287085-71-5, is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₁₇H₁₇N₃O₃S₂
  • Molecular Weight : 375.5 g/mol
  • Structure : The compound features a benzothiazole moiety linked to an amine and thiazole groups, contributing to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of benzothiazole derivatives with appropriate acylating agents under controlled conditions. Various methods have been explored to optimize yield and purity.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. Studies indicate that compounds with similar structures have demonstrated effectiveness against a range of pathogens:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These results suggest that the compound may be a candidate for developing new antimicrobial agents .

Anticancer Activity

Research has shown that derivatives of benzothiazole, including this compound, possess anticancer properties. In vitro studies have evaluated the cytotoxic effects on various cancer cell lines:

Cell Line IC₅₀ (µM)
MDA-MB-231 (breast cancer)12.5
HCT116 (colon cancer)8.4
A549 (lung cancer)10.0

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .

Neuroprotective Effects

Compounds related to this compound have been studied for neuroprotective effects. A study indicated that these compounds could reduce oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's .

Case Studies

  • Anticonvulsant Activity : A series of benzothiazole derivatives were synthesized and tested for anticonvulsant properties. Ethyl derivatives showed promising results in reducing seizure duration in animal models .
  • Antidiabetic Effects : In a study involving diabetic rats, administration of related compounds led to significant reductions in blood glucose levels comparable to standard treatments .

Properties

Molecular Formula

C17H17N3O3S2

Molecular Weight

375.5 g/mol

IUPAC Name

ethyl 2-[2-[3-(1,3-benzothiazol-2-yl)propanoylamino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C17H17N3O3S2/c1-2-23-16(22)9-11-10-24-17(18-11)20-14(21)7-8-15-19-12-5-3-4-6-13(12)25-15/h3-6,10H,2,7-9H2,1H3,(H,18,20,21)

InChI Key

STPDLNZCYYKAMI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CCC2=NC3=CC=CC=C3S2

Origin of Product

United States

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